Deoxynivalenol-d1 solution

Vue d'ensemble

Description

Deoxynivalenol-d1 solution is a deuterated form of deoxynivalenol, a trichothecene mycotoxin produced by Fusarium species. This compound is commonly used as an analytical standard in various scientific research applications, particularly in the analysis of mycotoxins in food and feed. This compound is typically prepared in acetonitrile and is used to ensure accurate quantification and identification of deoxynivalenol in complex matrices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of deoxynivalenol-d1 involves the incorporation of deuterium into the deoxynivalenol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of deoxynivalenol-d1 solution involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Synthesis of deoxynivalenol: This is achieved through fermentation of Fusarium species.

Deuteration: The synthesized deoxynivalenol is then subjected to deuteration using deuterated reagents and solvents.

Purification: The deuterated product is purified using chromatographic techniques to obtain deoxynivalenol-d1 with high purity.

Formulation: The purified deoxynivalenol-d1 is dissolved in acetonitrile to prepare the final solution.

Analyse Des Réactions Chimiques

Types of Reactions

Deoxynivalenol-d1 undergoes various chemical reactions, including:

Oxidation: Deoxynivalenol-d1 can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert deoxynivalenol-d1 to less toxic metabolites.

Substitution: Deuterium atoms in deoxynivalenol-d1 can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of deoxynivalenol-d1 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogenating agents and nucleophiles.

Major Products

The major products formed from the reactions of deoxynivalenol-d1 include hydroxylated derivatives, reduced metabolites, and substituted compounds. These products are often analyzed using chromatographic and spectroscopic techniques to determine their structure and properties .

Applications De Recherche Scientifique

Chemical Analysis

Internal Standard in Chromatography

- Application : DON-d1 is widely used as an internal standard in chromatographic methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure accurate quantification of deoxynivalenol in complex matrices like food and feed samples.

- Importance : The deuterated form provides a stable reference point that compensates for variations in sample preparation and instrument response.

Biological Research

Toxicological Studies

- Application : DON-d1 is employed in toxicological research to assess the effects of deoxynivalenol exposure on cellular processes, including apoptosis and metabolic pathways.

- Case Study : A study involving avian species demonstrated that chronic exposure to DON affected growth performance and induced cellular damage in spleen cells, highlighting the compound's impact on animal health .

Mechanism of Action

- Description : DON-d1 binds to the ribosomal peptidyl transferase center, inhibiting protein synthesis and triggering ribotoxic stress responses. This mechanism is critical for understanding its effects on cellular functions .

Food Safety and Industry Applications

Monitoring Mycotoxin Levels

- Application : In the food and feed industry, DON-d1 is used to monitor contamination levels of deoxynivalenol in agricultural products. This application is essential for ensuring food safety and compliance with regulatory standards.

- Data Table : A summary of DON contamination levels in various grains based on recent studies:

| Grain Type | Average DON Level (µg/kg) | Regulatory Limit (µg/kg) |

|---|---|---|

| Wheat | 200 | 1000 |

| Corn | 500 | 1000 |

| Barley | 150 | 1000 |

Medical Research

Impact on Human Health

- Application : Research has shown that DON can lead to gastrointestinal disturbances in humans and animals, necessitating studies on its health effects.

- Case Study : A risk assessment study indicated that high levels of DON exposure could lead to significant health effects, including body weight reduction and liver weight changes in sensitive populations .

Detoxification Strategies

Biological Detoxification Methods

- Application : Recent advances have focused on biological methods for detoxifying DON using microbial strains or enzymes. These methods are preferred due to their specificity and efficiency without causing secondary pollution.

- Challenges : Despite progress, challenges remain in fully understanding the mechanisms of DON biodegradation .

Mécanisme D'action

Deoxynivalenol-d1 exerts its effects by binding to the ribosomal peptidyl transferase center, inhibiting protein synthesis. This binding triggers a ribotoxic stress response, leading to the activation of intracellular signaling pathways that mediate apoptosis and other cellular responses. The molecular targets of deoxynivalenol-d1 include ribosomal proteins and various kinases involved in stress response pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to deoxynivalenol-d1 include:

Deoxynivalenol: The non-deuterated form of deoxynivalenol-d1.

Deepoxy-deoxynivalenol: A derivative of deoxynivalenol with reduced toxicity.

Nivalenol: Another trichothecene mycotoxin produced by Fusarium species.

Uniqueness

Deoxynivalenol-d1 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium allows for precise quantification and differentiation from non-deuterated deoxynivalenol in complex matrices. This uniqueness is particularly valuable in research and industry settings where accurate measurement of mycotoxin levels is critical .

Activité Biologique

Deoxynivalenol (DON), a mycotoxin produced by various Fusarium species, poses significant health risks to humans and animals. The deuterated form, Deoxynivalenol-d1 , is utilized in research to study the biological activity of DON while minimizing the interference of natural isotopes. This article explores the biological activity of Deoxynivalenol-d1, focusing on its effects on cellular mechanisms, toxicity profiles, and implications for health.

Overview of Deoxynivalenol-d1

Deoxynivalenol is classified as a trichothecene mycotoxin and is known for its potent protein synthesis inhibition capabilities. It primarily affects the ribosomal function, leading to a phenomenon known as the ribotoxic stress response , which can trigger apoptosis and inflammatory responses in various cell types . The deuterated variant, Deoxynivalenol-d1, allows for more precise tracking in biological studies due to its unique mass signature.

Biological Activity and Mechanisms

Cellular Effects:

Deoxynivalenol-d1 exhibits several biological activities that can disrupt normal cellular functions:

- Inhibition of Protein Synthesis: DON inhibits protein synthesis by binding to ribosomes, leading to cell stress and apoptosis. This action is mediated through pathways involving p38 MAPK and NF-κB, which are critical in regulating inflammatory responses .

- Alterations in Cellular Signaling: Studies have shown that DON can alter kinase activity and affect intracellular signaling pathways, particularly in ovarian theca cells. Exposure to DON has been linked to changes in phosphorylation status of proteins associated with cell proliferation and survival .

- Immune Response Modulation: Research indicates that DON can modulate immune responses by increasing pro-inflammatory cytokines such as IL-6 and altering the expression of genes involved in immune regulation .

Toxicological Profiles:

The toxicity of Deoxynivalenol-d1 has been extensively studied in various animal models:

- In male B6C3F1 mice administered with DON at doses of 25 mg/kg, significant alterations were observed in organ weights, food consumption, and immune parameters over time .

- Chronic exposure studies indicated that DON could lead to increased serum immunoglobulin A (IgA) levels and altered immune cell populations, suggesting a potential impact on long-term health outcomes .

Case Study 1: Ovarian Function Impairment

A study investigating the effects of DON on bovine theca cells revealed that exposure to 1 ng/mL of DON resulted in significant phosphorylation changes in proteins related to cell growth and proliferation. Approximately 93 peptides were phosphorylated while 254 were dephosphorylated after treatment. This suggests that even low concentrations of DON can activate pathways leading to potential tumorigenesis in ovarian tissues .

Case Study 2: Dermal Toxicity

Research into the dermal effects of DON demonstrated that it could impair skin barrier function by downregulating key proteins involved in skin integrity. Proteomic analyses indicated significant changes in expression levels associated with cellular stress responses .

Data Tables

| Parameter | Control Group | DON Treatment (25 mg/kg) | Significance (P-value) |

|---|---|---|---|

| Food Consumption (g/day) | 3.6 ± 0.48 | 2.94 ± 0.66 | <0.05 |

| Body Weight Gain (g) | 12.94 ± 1.68 | 2.76 ± 0.84 | <0.01 |

| Serum IgA Levels (µg/mL) | Baseline | Increased | <0.05 |

Propriétés

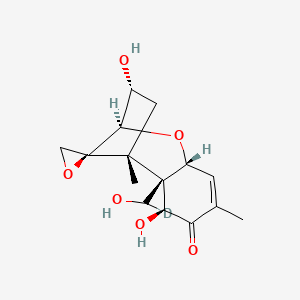

IUPAC Name |

(1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i5D/t5?,8-,9-,11-,12-,13-,14-,15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINOMUASTDIRTM-IBDZHFLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([C@@]12[C@@H](C=C(C(=O)[C@H]1O)C)O[C@@H]3[C@@H](C[C@]2([C@]34CO4)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583586 | |

| Record name | (1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919488-17-8 | |

| Record name | (1R,2R,3S,7R,9R,10R,12S)-2-[deuterio(hydroxy)methyl]-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 919488-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.